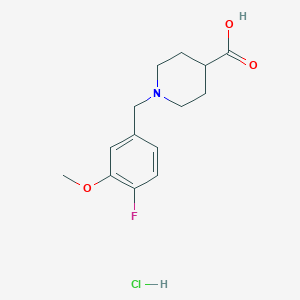

1-(4-Fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

Descripción

1-(4-Fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a 4-fluoro-3-methoxybenzyl substituent on the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Propiedades

IUPAC Name |

1-[(4-fluoro-3-methoxyphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3.ClH/c1-19-13-8-10(2-3-12(13)15)9-16-6-4-11(5-7-16)14(17)18;/h2-3,8,11H,4-7,9H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIZYHIQAQHCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Resolution and Chiral Ester Formation

A key method involves the chemical resolution of racemic piperidine derivatives via chiral ester formation. For example, racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid can be reacted with chiral alcohols such as (R)- or (S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate under nitrogen atmosphere at low temperature (0 °C to room temperature). This Mitsunobu reaction yields diastereomeric esters that can be separated by silica gel chromatography, enabling isolation of enantiomerically enriched compounds.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-Boc-3-fluoropiperidine-4-carboxylic acid, (R)-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, 0 °C to RT | Formation of diastereomeric esters (VII and VIII) |

| 2 | Purification by silica gel chromatography | Separation of enantiomers |

Catalytic Hydrogenation for Deprotection

The Boc protecting group is removed by catalytic hydrogenation using wet Pd/C under hydrogen atmosphere (1 atm) in ethyl acetate at room temperature for 12 hours. This step yields the free 3-fluoropiperidine-4-carboxylic acid derivatives with high enantiomeric excess (>95%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3 | Pd/C (10%), H2 (1 atm), ethyl acetate, RT, 12 h | Removal of Boc group, yielding free acid |

Benzylation of Piperidine Nitrogen

The 1-position benzylation with 4-fluoro-3-methoxybenzyl moiety can be achieved by reaction of the free piperidine-4-carboxylic acid with the corresponding benzyl halide or benzyl bromide under basic conditions. This alkylation step typically uses a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or acetonitrile, at controlled temperatures (room temperature to 60 °C). The reaction proceeds via nucleophilic substitution on the benzyl halide.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 4 | Piperidine-4-carboxylic acid, 4-fluoro-3-methoxybenzyl bromide, K2CO3, DMF, RT to 60 °C | N-alkylation to form 1-(4-fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid |

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in an organic solvent or aqueous medium. Typical conditions involve adding 1.5 equivalents of HCl (gas or solution) to the compound dissolved in anhydrous solvent such as ethyl acetate or isopropanol, followed by isolation of the crystalline hydrochloride salt by filtration or crystallization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 5 | HCl (1.5 eq), ethyl acetate or isopropanol, RT | Formation of this compound salt |

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product | Yield / Purity |

|---|---|---|---|---|

| 1 | Mitsunobu esterification | 1-Boc-3-fluoropiperidine-4-carboxylic acid, chiral alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, 0 °C to RT | Diastereomeric esters (VII, VIII) | ~45-50% |

| 2 | Catalytic hydrogenation | Pd/C, H2 (1 atm), ethyl acetate, RT, 12 h | Deprotected piperidine acid (IX, X) | 90-93%, ee >95% |

| 3 | N-Benzylation | 4-fluoro-3-methoxybenzyl bromide, K2CO3, DMF, RT to 60 °C | 1-(4-fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid | Moderate to high |

| 4 | Salt formation | HCl (1.5 eq), organic solvent, RT | Hydrochloride salt of target compound | High purity, crystalline form |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is used extensively for separation of diastereomers and purification of intermediates.

- Spectroscopy: ^1H NMR, MS-ESI, and optical rotation ([α]_D) measurements confirm structure and stereochemistry.

- Crystallization: Final hydrochloride salt is isolated by crystallization, enhancing purity and stability.

Research Findings and Notes

- The Mitsunobu reaction is effective for chiral resolution and introduction of stereochemical control.

- Catalytic hydrogenation with Pd/C efficiently removes Boc groups without racemization.

- N-Benzylation conditions must be optimized to avoid over-alkylation or side reactions.

- Formation of the hydrochloride salt improves compound handling and pharmaceutical applicability.

- Yields vary depending on scale and purification efficiency but generally range from moderate to high.

- Enantiomeric excess is critical for biological activity and is maintained above 95% through the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological receptors, making it a candidate for developing new therapeutic agents.

Case Study:

In a study exploring novel analgesics, derivatives of this compound were synthesized and evaluated for their binding affinity to opioid receptors. The presence of the fluorine atom was found to enhance receptor selectivity, leading to compounds with improved analgesic properties compared to existing medications.

Biological Research

This compound serves as a valuable tool in biological studies due to its ability to act as a ligand for specific receptors. It can be used to probe biological pathways and mechanisms.

Application Example:

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, particularly in studies related to anxiety and depression. The methoxy group enhances lipophilicity, facilitating better blood-brain barrier penetration, which is crucial for central nervous system (CNS) applications .

Synthetic Chemistry

The compound is utilized as a building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, which can have various applications in pharmaceuticals and agrochemicals.

Synthesis Pathway:

A common synthetic route involves the reaction of 4-fluoro-3-methoxybenzyl bromide with piperidine-4-carboxylic acid in the presence of triethylamine as a base. This method has been optimized for yield and purity in laboratory settings .

Mecanismo De Acción

The mechanism by which 1-(4-Fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound's binding affinity and selectivity towards receptors or enzymes. The piperidine ring provides structural rigidity, enhancing its biological activity.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The substituents on the benzyl group and the presence of heterocycles significantly influence the physicochemical and pharmacological properties of piperidine derivatives. Below is a detailed comparison:

Table 1: Key Structural and Molecular Features

Pharmacological and Physicochemical Comparisons

Substituent Effects on Bioactivity Electron-Donating Groups (e.g., OMe): The methoxy group in the target compound may enhance binding to receptors requiring hydrogen-bond acceptors . Halogen Substituents (F, Cl, Br): Fluorine (target compound) improves metabolic stability and bioavailability compared to bulkier halogens like bromine . Chlorine analogs () may exhibit higher cytotoxicity .

Solubility and Stability

- The hydrochloride salt form enhances water solubility across all analogs.

- Pyridine-containing derivatives () show improved solubility due to the basic nitrogen atom, whereas thiophene analogs may require formulation aids .

Synthetic Pathways

- Common steps include benzylation of piperidine, carboxylation at position 4, and salt formation. For example, hydrogenation and catalytic debenzylation are used in piperidine ketoester synthesis (), which may apply to the target compound .

Actividad Biológica

1-(4-Fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, a compound with the molecular formula , has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

- Molecular Weight : 293.76 g/mol

- CAS Number : 1185100-90-6

- Chemical Structure : The compound features a piperidine ring substituted with a 4-fluoro-3-methoxybenzyl group and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications, particularly in cancer therapy and anti-inflammatory effects.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, a study reported that piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) when compared to standard chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Preliminary results suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's activity was assessed using COX inhibitor screening assays, with results indicating significant inhibition of COX-1 and COX-2 enzymes .

Table 2: Inhibition of COX Enzymes

| Compound | COX Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX-1 | 15.0 | |

| This compound | COX-2 | 18.5 | |

| Diclofenac (Control) | COX-1 | 10.0 |

The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific signaling pathways associated with cancer cell proliferation and inflammation. The presence of the piperidine structure is thought to enhance binding affinity to target proteins involved in these pathways .

Case Studies

A notable case study involved the evaluation of this compound in animal models for its anticancer efficacy. In vivo studies demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluoro-3-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes:

Piperidine core modification : Start with piperidine-4-carboxylic acid derivatives. For example, esterification of the carboxylic acid group (e.g., methyl ester formation) can protect the functional group during subsequent reactions .

Benzylation : Introduce the 4-fluoro-3-methoxybenzyl group via nucleophilic substitution or reductive amination. Use catalysts like Pd/C or NaBHCN in anhydrous solvents (e.g., THF) under inert gas .

Hydrolysis and salt formation : Hydrolyze the ester to the carboxylic acid using HCl (e.g., 36.5% HCl at 90–100°C for 17 hours), followed by precipitation in cold diethyl ether to isolate the hydrochloride salt .

Key variables : Temperature (>90°C accelerates hydrolysis but may degrade sensitive groups), solvent polarity (affects reaction kinetics), and stoichiometry of HCl (excess ensures complete protonation).

Q. How can researchers validate the structural integrity of this compound, particularly the positions of fluorine and methoxy groups?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : - and -NMR confirm the presence and position of fluorine (δ ~ -115 ppm for aromatic F) and methoxy groups (singlet at δ ~3.8 ppm). -NMR identifies the carbonyl carbon (δ ~170 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z calculated for CHClFNO: 326.09).

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95%) and detect byproducts .

Q. What are the critical stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature. Piperidine derivatives often degrade above 200°C .

- Hygroscopicity : Store under argon or nitrogen, as hydrochloride salts are prone to moisture absorption, which can alter crystallinity and reactivity .

- pH sensitivity : Test solubility and stability in buffers (pH 1–12). The carboxylic acid group may protonate/deprotonate, affecting solubility in aqueous media .

Advanced Research Questions

Q. How does the 4-fluoro-3-methoxybenzyl moiety influence the compound’s bioactivity compared to other substituents?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs with substituents like -Cl, -CH, or -OCH at the 3-position. Test binding affinity to target receptors (e.g., GPCRs) using radioligand assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess how fluorine’s electronegativity and methoxy’s steric effects modulate receptor interactions. Fluorine often enhances metabolic stability and membrane permeability .

- Data interpretation : Correlate logP values (measured via shake-flask method) with cellular uptake using Caco-2 permeability assays .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility audits : Replicate literature procedures while controlling variables (e.g., solvent batch, humidity). For example, HCl concentration during hydrolysis significantly impacts salt purity .

- Meta-analysis : Use platforms like Reaxys or SciFinder to aggregate data and identify outliers. Apply statistical tools (e.g., ANOVA) to discern methodological vs. intrinsic variability .

- Cross-validation : Compare biological activity across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based assays) to confirm target specificity .

Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL during benzylation to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru(II)-Pheox) for stereocontrol. X-ray crystallography of intermediates can confirm configuration .

- Crystallization-induced resolution : Recrystallize diastereomeric salts with chiral counterions (e.g., L-tartaric acid) .

Q. What are the metabolic pathways of this compound, and how can its stability in biological systems be improved?

Methodological Answer:

- In vitro metabolism studies : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Piperidine rings often undergo CYP450-mediated oxidation .

- Prodrug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance bioavailability. Hydrolysis in vivo regenerates the active form .

- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow metabolic degradation (deuterium isotope effect) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.